molecular formula C13H18O B13908884 2-(But-3-en-2-yl)-6-isopropylphenol

2-(But-3-en-2-yl)-6-isopropylphenol

Cat. No.: B13908884
M. Wt: 190.28 g/mol
InChI Key: JLDXMWSJAXBINI-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)-6-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a butenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)-6-isopropylphenol can be achieved through several methods. One common approach involves the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-(trimethylsilyl)oxy)cyclohex-2-en-1-one. This reaction is carried out under mild conditions and provides the desired product with high chemo-, regio-, and enantioselectivity . The reaction conditions can be adjusted to optimize the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic methods. The use of iridium catalysts and optimized reaction conditions ensures high efficiency and yield, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)-6-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, saturated derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(But-3-en-2-yl)-6-isopropylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)-6-isopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one
  • 4-Phenylbut-3-en-2-yl butyrate
  • 3-Buten-2-yl acetate

Uniqueness

2-(But-3-en-2-yl)-6-isopropylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-but-3-en-2-yl-6-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-5-10(4)12-8-6-7-11(9(2)3)13(12)14/h5-10,14H,1H2,2-4H3

InChI Key

JLDXMWSJAXBINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C=C)O

Origin of Product

United States

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